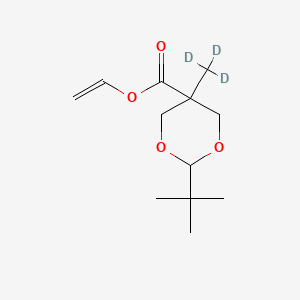

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3

Descripción general

Descripción

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is a deuterated compound with the molecular formula C12H17D3O4 and a molecular weight of 231.30 . This compound is primarily used in proteomics research and is known for its stability and solubility in solvents such as dichloromethane, ethyl acetate, and methanol .

Métodos De Preparación

The synthesis of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 involves several steps. The synthetic route typically includes the formation of the dioxane ring followed by the introduction of the vinyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The vinyl ester group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 has several scientific research applications:

Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and experiments.

Biology: In proteomics research, it helps in the study of protein structures and functions.

Medicine: It can be used in the development of new pharmaceuticals and in the study of metabolic pathways.

Industry: This compound is used in the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 involves its interaction with specific molecular targets and pathways. The vinyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The dioxane ring provides stability and enhances the compound’s solubility, facilitating its use in different research applications .

Comparación Con Compuestos Similares

Similar compounds to 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 include:

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid: This compound lacks the vinyl ester group but shares the dioxane ring structure.

5-Methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester: This compound lacks the tert-butyl group but has the vinyl ester and dioxane ring.

2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester: This compound lacks the methyl group but has the tert-butyl, vinyl ester, and dioxane ring.

The uniqueness of this compound lies in its combination of the tert-butyl, methyl, and vinyl ester groups, which provide specific chemical properties and reactivity .

Actividad Biológica

2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is a synthetic compound with notable applications in biochemical research and potential therapeutic uses. This article explores its biological activity, synthesis, and related research findings, providing a comprehensive overview of its implications in various fields.

- Molecular Formula : C12H17D3O4

- Molecular Weight : 231.30 g/mol

- CAS Number : 1189464-68-3

- Structure : The compound features a dioxane ring structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered metabolic states in cells.

- Receptor Binding : Research indicates that this compound may interact with certain receptors, potentially influencing signaling pathways involved in inflammation and immune responses.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that derivatives of dioxane compounds exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase enzymes (COX) . The specific role of this compound in this context remains an area for further exploration.

- Cytotoxicity Assays : In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines. The compound's structural characteristics suggest it may induce apoptosis through mitochondrial pathways, although detailed mechanistic studies are required to confirm these effects .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl alcohol with dioxane derivatives under acidic conditions. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H17D3O4 |

| Molecular Weight | 231.30 g/mol |

| CAS Number | 1189464-68-3 |

| Synthesis Method | Acid-catalyzed reaction |

| Biological Applications | Anti-inflammatory, cytotoxic |

Research Findings

Recent studies have highlighted the potential therapeutic applications of 2-tert-butyl-5-methyl-1,3-dioxane derivatives:

- Immunomodulatory Effects : These compounds may play a role in modulating immune responses, particularly through interactions with cannabinoid receptors .

- Anticancer Activity : Initial findings suggest that modifications to the dioxane structure can enhance anticancer activity by increasing binding affinity to target proteins involved in cell proliferation .

Propiedades

IUPAC Name |

ethenyl 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-6-14-9(13)12(5)7-15-10(16-8-12)11(2,3)4/h6,10H,1,7-8H2,2-5H3/i5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUQGBSXRBNYKM-VPYROQPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C(C)(C)C)C(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675744 | |

| Record name | Ethenyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189464-68-3 | |

| Record name | Ethenyl 2-tert-butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.